8-Bromo-3-(3 inverted exclamation mark -bromophenyl)-6-chloro-4-methylcoumarin
Description
8-Bromo-3-(3ʹ-bromophenyl)-6-chloro-4-methylcoumarin is a halogenated coumarin derivative with a complex substitution pattern. Its structure includes:
- Bromine at position 8 of the coumarin backbone.
- A 3-bromophenyl group at position 2.
- Chlorine at position 5.
- A methyl group at position 3.
This compound is part of a broader class of coumarins studied for their diverse applications, including biological activity (e.g., anticancer properties) and photophysical behavior.
Properties
IUPAC Name |
8-bromo-3-(3-bromophenyl)-6-chloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClO2/c1-8-12-6-11(19)7-13(18)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBJFZFZXXAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-(3 inverted exclamation mark -bromophenyl)-6-chloro-4-methylcoumarin typically involves multi-step organic reactions. One common method includes the bromination of 4-methylcoumarin followed by chlorination and subsequent bromination of the phenyl ring. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-(3 inverted exclamation mark -bromophenyl)-6-chloro-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted coumarins, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-3-(3 inverted exclamation mark -bromophenyl)-6-chloro-4-methylcoumarin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(3 inverted exclamation mark -bromophenyl)-6-chloro-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound may also induce oxidative stress or modulate signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Position and Halogenation Patterns
Key Compounds
Notes:
Spectroscopic and Physical Properties
Spectroscopic Data
- IR/NMR :
- Melting Points :
- Analogs like 6-bromo-3(2ʹ,4ʹ-dichlorophenyl)-4-methylcoumarin melt at ~230°C (), suggesting the target compound may have a comparable range .
Biological Activity
8-Bromo-3-(3-bromophenyl)-6-chloro-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features multiple halogen substitutions that may influence its biological activity.
Antioxidant Activity
Research indicates that coumarins exhibit significant antioxidant properties. The antioxidant activity of 8-Bromo-3-(3-bromophenyl)-6-chloro-4-methylcoumarin was evaluated using several assays, including DPPH scavenging and FRAP (Ferric Reducing Antioxidant Power). In comparative studies, this compound demonstrated effective radical scavenging capabilities, with an EC50 value lower than that of Trolox, a standard antioxidant .
Table 1: Antioxidant Activity Comparison
| Compound | EC50 (µM) | Assay Type |
|---|---|---|
| 8-Bromo-3-(3-bromophenyl)-6-chloro-4-methylcoumarin | 74.70 | DPPH Scavenging |
| Trolox | 93.19 | DPPH Scavenging |
| Compound with similar structure | 6604.92 | DPPH Scavenging |
Antibacterial Activity
The antibacterial properties of coumarin derivatives have been extensively studied. 8-Bromo-3-(3-bromophenyl)-6-chloro-4-methylcoumarin was tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Table 2: Antibacterial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins . Specifically, it has been effective against breast cancer and leukemia cell lines.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with 8-Bromo-3-(3-bromophenyl)-6-chloro-4-methylcoumarin resulted in a significant reduction in cell viability (IC50 = 20 µM) compared to untreated controls. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways.
The biological activities of 8-Bromo-3-(3-bromophenyl)-6-chloro-4-methylcoumarin are attributed to its ability to interact with cellular targets:
- Antioxidant Mechanism : The compound scavenges free radicals and chelates metal ions, reducing oxidative stress.
- Antibacterial Mechanism : It disrupts bacterial membranes and inhibits essential enzymatic processes.
- Anticancer Mechanism : Induction of apoptosis via ROS generation and modulation of apoptotic pathways.
Q & A
Q. What safety protocols are critical when handling intermediates like 3-bromophenylboronic acid?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
